Defluor-Levofloxacin

Übersicht

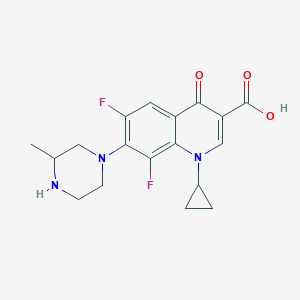

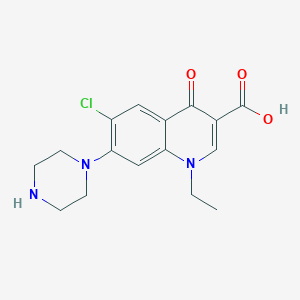

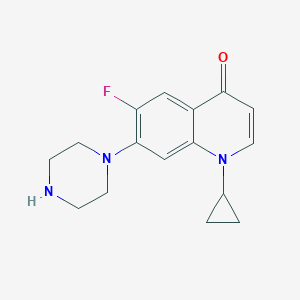

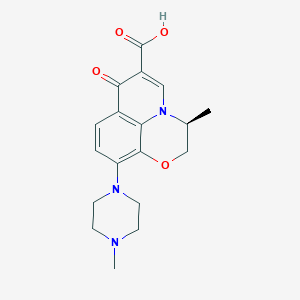

Beschreibung

9-Desfluoro levofloxacin is a chemical compound . It is a variant of Levofloxacin, which is a broad-spectrum antibiotic used to treat bacterial infections in many different parts of the body .

Molecular Structure Analysis

The molecular formula of 9-Desfluoro levofloxacin is C18H21N3O4 . The molecular weight is 343.4 g/mol . The structure includes a piperazine ring and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Fluoreszenzspektroskopische Detektion von Ionen

Defluor-Levofloxacin kann als fluoreszierender Chemosensor für die Detektion der biologisch wichtigen Ionen Cu2+ (Turn-Off) und Fe3+ (Turn-On) mittels unabhängiger Signalausgaben in 100 % wässrigen Pufferlösungen verwendet werden . Dieser Ansatz zeigte eine hohe Spezifität für Levofloxacin unter verschiedenen pharmazeutischen Proben und zeigte auch eine hervorragende Anti-Interferenz-Eigenschaft im Urin . Die attraktiven Merkmale dieses Sensorsystems sind Verfügbarkeit, einfache Handhabung, hohe Empfindlichkeit, schnelles Ansprechen (5 s) mit einer ausgezeichneten Selektivität .

Quantifizierung im menschlichen Serum

Es wurde eine grüne automatisierte Festphasenextraktions-bioanalytische Hochleistungsflüssigchromatographie-basierte Technik mit Fluoreszenzdetektion (Aut-SPE-BA-HPLC-FL) entwickelt und validiert, um Levofloxacin in humanen Serumproben zu quantifizieren . Diese Methodik zeigte Linearität über einen Levofloxacin-Konzentrationsbereich von 10–10.000 ng/mL (r2 = 0,9992) mit guten Rückgewinnungsraten von 87,12 bis 97,55 % .

Wirkmechanismus

Target of Action

Defluoro Levofloxacin, also known as 9-Desfluoro levofloxacin or (S)-Defluoroofloxacin, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and repair .

Mode of Action

Defluoro Levofloxacin inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition halts DNA replication, thereby preventing the bacteria from multiplying . The compound’s interaction with its targets results in the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA .

Biochemical Pathways

It is known that fluoroquinolones, the class of antibiotics to which defluoro levofloxacin belongs, interfere with the function of bacterial dna gyrase and topoisomerase iv . This interference disrupts DNA replication and transcription, leading to cell death .

Pharmacokinetics

Levofloxacin, the parent compound of Defluoro Levofloxacin, is known for its high oral bioavailability and large volume of distribution . It is primarily excreted as unchanged drug in the urine through glomerular filtration and tubular secretion . Minimal metabolism occurs, with no metabolites possessing relevant pharmacological activity . Renal clearance and total body clearance are highly correlated with creatinine clearance, and dosage adjustments are required in patients with significant renal dysfunction . The pharmacokinetics of Defluoro Levofloxacin are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Defluoro Levofloxacin’s action are the inhibition of bacterial DNA replication and the induction of double-strand breaks in the bacterial DNA . This leads to the death of the bacterial cells . Some studies have also suggested that fluoroquinolones may have anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Defluoro Levofloxacin. For instance, the presence of other substances in the environment, such as cations and soil organic matter, can affect the adsorption of the compound . Furthermore, the pH of the environment can also influence the compound’s uptake . More research is needed to fully understand how environmental factors influence the action of Defluoro Levofloxacin.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151845 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117620-85-6 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DESFLUORO LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

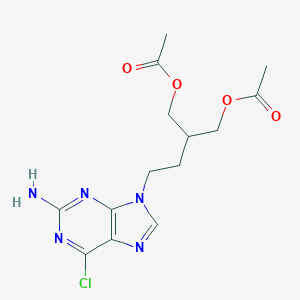

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

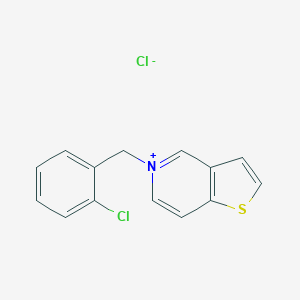

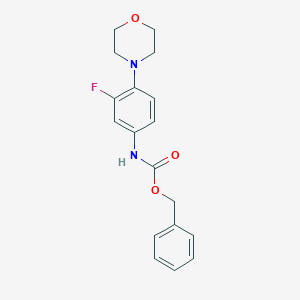

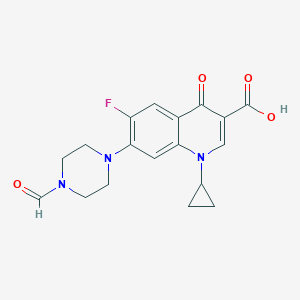

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)